3-cyclopentyl-N-pyridin-3-ylpropanamide
描述
属性
CAS 编号 |
339235-71-1 |
|---|---|
分子式 |
C13H18N2O |
分子量 |
218.29g/mol |
IUPAC 名称 |
3-cyclopentyl-N-pyridin-3-ylpropanamide |
InChI |
InChI=1S/C13H18N2O/c16-13(8-7-11-4-1-2-5-11)15-12-6-3-9-14-10-12/h3,6,9-11H,1-2,4-5,7-8H2,(H,15,16) |
InChI 键 |
FKDTUZRCFIZSDC-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)CCC(=O)NC2=CN=CC=C2 |
规范 SMILES |
C1CCC(C1)CCC(=O)NC2=CN=CC=C2 |
产品来源 |
United States |
相似化合物的比较
Structural and Functional Differences
The following table summarizes key differences between 3-cyclopentyl-N-pyridin-3-ylpropanamide and five related compounds:
Key Observations
Impact of Cyclic Substituents :
- The cyclopentyl group in the target compound provides greater steric bulk compared to cyclopropane in N-3-pyridinylcyclopropanecarboxamide , likely reducing metabolic clearance but increasing lipophilicity.
- Replacement with a piperidin-1-ylphenyl group () introduces additional nitrogen atoms and aromaticity, which may enhance binding to targets like G-protein-coupled receptors but reduce solubility .
Functional Group Variations: The diazirinyl group in 3-(3-methyl-3H-diazirin-3-yl)-N-(pyrimidin-2-yl)propanamide () is a photoaffinity label, enabling covalent binding studies , whereas the target compound lacks such reactive moieties. Fluorine in N-(3-amino-4-fluorophenyl)-3-(2-oxopyridin-1(2H)-yl)propanamide () improves electronegativity and bioavailability, a feature absent in the target compound .
Solubility and Polarity :
- The phenylsulfonyl group in ’s compound increases polarity and aqueous solubility compared to the cyclopentyl group in the target compound .
Research Findings and Implications
- Biological Activity : Pyridin-3-yl amides are frequently explored in kinase inhibition (e.g., c-Met inhibitors), implying that the target compound may share similar mechanisms .
- Limitations : The absence of cyclopentyl-propanamide-specific data in the evidence necessitates caution in extrapolating properties from analogs.
准备方法
Carboxylic Acid Activation
Activation of 3-cyclopentylpropanoic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride generates the corresponding acid chloride, which can subsequently react with 3-aminopyridine. For example:
This method typically requires anhydrous conditions and a base (e.g., triethylamine) to scavenge HCl. Yields for analogous amide formations range from 60–85%, depending on steric and electronic factors.
Coupling Reagent-Mediated Synthesis
Modern coupling agents such as HATU, EDCl, or DCC facilitate direct amidation without isolating the acid chloride. A representative procedure involves:
-
Dissolving 3-cyclopentylpropanoic acid (1.0 eq) and 3-aminopyridine (1.2 eq) in dichloromethane.
-
Adding EDCl (1.5 eq) and HOBt (1.5 eq) as activators.
-
Stirring at room temperature for 12–24 hours.
Purification via silica gel chromatography typically affords the product in 70–90% yield for structurally similar amides.
Alternative Pathways via Functional Group Interconversion
Nitrile Hydrolysis
3-Cyclopentylpropionitrile can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, followed by amide coupling:
This two-step approach avoids handling reactive acyl chlorides but may require stringent temperature control to prevent over-hydrolysis.
Reductive Amination
While less common for aryl amines, reductive amination between 3-cyclopentylpropanal and 3-aminopyridine could theoretically yield the target compound. However, this method is hampered by the poor nucleophilicity of aromatic amines and competing side reactions, resulting in yields below 30% for analogous systems.
Optimization Challenges and Solutions
Steric Hindrance Mitigation
The cyclopentyl group introduces significant steric bulk, which can impede both acid activation and amine nucleophilicity. Strategies to enhance reactivity include:
Purification Considerations
Due to the compound’s lipophilic nature, reverse-phase chromatography (C18 silica, acetonitrile/water gradients) or recrystallization from ethanol/water mixtures is recommended for final purification.
Analytical Characterization Data
Critical spectroscopic signatures for verifying the structure include:
-
¹H NMR (CDCl₃): δ 1.40–1.70 (m, cyclopentyl CH₂), 2.35 (t, J = 7.5 Hz, COCH₂), 3.50 (t, J = 7.5 Hz, CH₂N), 7.25–8.50 (m, pyridin-3-yl protons)
-
MS (ESI): m/z 247.3 [M+H]⁺
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Acid Chloride Coupling | 70–85 | ≥95 | High efficiency, scalable | Requires SOCl₂ handling |
| EDCl/HOBt Mediated | 75–90 | ≥97 | Mild conditions, no gaseous byproducts | Cost of coupling reagents |
| Nitrile Hydrolysis | 50–65 | 90–94 | Avoids acyl chlorides | Two-step process, lower overall yield |
常见问题
Q. What are the key steps in synthesizing 3-cyclopentyl-N-pyridin-3-ylpropanamide, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step organic reactions, including amide bond formation between cyclopentylpropanoyl derivatives and 3-aminopyridine. Critical steps include:
- Coupling reactions : Use coupling agents like HATU or DCC to activate the carboxylic acid moiety for nucleophilic attack by the pyridinyl amine .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency by stabilizing intermediates .
- Temperature control : Maintain temperatures between 0–25°C to minimize side reactions during amide formation .
- Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization to isolate the compound with >95% purity .
Q. Which spectroscopic methods are most effective for characterizing the molecular structure of 3-cyclopentyl-N-pyridin-3-ylpropanamide?
Prioritize the following techniques:
- 1H/13C NMR : Confirm the cyclopentyl ring (δ ~1.5–2.5 ppm for protons; ~25–35 ppm for carbons) and pyridinyl protons (δ ~7.5–8.5 ppm) .
- IR spectroscopy : Identify amide C=O stretching (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Validate the molecular formula (C₁₃H₁₈N₂O) with <2 ppm error .
Advanced Research Questions
Q. How can computational methods be integrated into designing novel derivatives of 3-cyclopentyl-N-pyridin-3-ylpropanamide to predict biological activity?
- Quantum chemical calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .
- Molecular docking : Screen derivatives against target proteins (e.g., kinases) to prioritize candidates with favorable binding affinities .
- Machine learning : Train models on existing SAR data to forecast bioactivity and guide synthetic priorities .
Q. What strategies resolve contradictions between in vitro and in vivo biological activity data for this compound?
- Purity verification : Use HPLC-MS to confirm >98% purity, as impurities (e.g., unreacted starting materials) may skew in vitro assays .
- Metabolic stability assays : Evaluate hepatic microsomal degradation to identify metabolites that may mask in vivo efficacy .
- Structural confirmation : Employ X-ray crystallography to rule out stereochemical mismatches between synthesized and bioactive forms .
Q. How can statistical experimental design (DoE) optimize reaction conditions for scalable synthesis?
- Factor screening : Use Plackett-Burman designs to identify critical variables (e.g., solvent ratio, temperature) .
- Response surface methodology (RSM) : Model interactions between factors (e.g., pH and reaction time) to maximize yield .
- Validation : Replicate optimal conditions in continuous flow reactors for enhanced reproducibility and waste reduction .
Q. What advanced techniques elucidate the three-dimensional conformation of 3-cyclopentyl-N-pyridin-3-ylpropanamide in solution?
- Nuclear Overhauser effect spectroscopy (NOESY) : Detect spatial proximity between cyclopentyl and pyridinyl protons to infer folding patterns .
- Molecular dynamics simulations : Predict solvation effects and conformational flexibility using force fields (e.g., AMBER) .
Data Analysis and Validation
Q. How should researchers analyze discrepancies in enzymatic inhibition assays involving this compound?
- Dose-response validation : Repeat assays with freshly prepared stock solutions to rule out solvent degradation .
- Negative controls : Include known inhibitors to confirm assay sensitivity and rule off-target effects .
- Kinetic studies : Measure IC₅₀ shifts under varying ATP concentrations to assess competitive vs. non-competitive inhibition .
Q. What methodologies ensure reproducibility in synthesizing 3-cyclopentyl-N-pyridin-3-ylpropanamide across laboratories?
- Standardized protocols : Document reaction parameters (e.g., inert atmosphere, stirring rate) to minimize operator-dependent variability .
- Inter-lab validation : Share batches for cross-characterization via round-robin testing (e.g., NMR, HRMS) .
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